![molecular formula C13H20O2Si B12553728 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- CAS No. 147297-24-3](/img/structure/B12553728.png)
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)-
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Overview
Description
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a pentalenedione core and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Pentalenedione Core: This can be achieved through cyclization reactions involving diketones and appropriate catalysts.
Introduction of the Trimethylsilyl Group: This step usually involves silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex diketones or carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,5-Pentalenedione is C12H18O2Si, and it exhibits unique structural characteristics that contribute to its reactivity and utility in chemical processes. The presence of the trimethylsilyl group enhances its stability and solubility in organic solvents.
Applications in Organic Synthesis
1. Synthesis of Complex Molecules
1,5-Pentalenedione serves as a versatile building block in organic synthesis. It is often used to create complex molecular architectures through various reactions such as:
- Diels-Alder Reactions : This compound can participate in Diels-Alder cycloaddition reactions to form cyclohexene derivatives.
- Condensation Reactions : It can undergo condensation with other carbonyl compounds to yield diketones or polycyclic structures.
Case Study: Diels-Alder Reaction
In one study, the Diels-Alder reaction of 1,5-Pentalenedione with a diene resulted in high yields of bicyclic compounds that are valuable intermediates in the synthesis of natural products .
Pharmaceutical Applications
2. Drug Development
The unique structure of 1,5-Pentalenedione allows it to interact with biological targets effectively. Its derivatives have been explored for their potential as:
- Anticancer Agents : Research indicates that certain derivatives exhibit cytotoxic activity against cancer cell lines.
- Antimicrobial Agents : Some modifications have shown promising antimicrobial properties against various pathogens.
Case Study: Anticancer Activity
A derivative of 1,5-Pentalenedione was synthesized and tested for its anticancer activity. The results demonstrated significant inhibition of cell proliferation in breast cancer models .
Materials Science Applications
3. Polymer Chemistry
The compound is also utilized in polymer chemistry for the development of advanced materials. Its ability to form stable complexes with metal ions makes it suitable for:
- Catalysts in Polymerization Reactions : It can act as a catalyst or co-catalyst in the polymerization of olefins.
- Additives in Coatings : Its incorporation into coatings enhances durability and resistance to environmental factors.
Data Table: Comparison of Polymer Properties
Property | Control Sample | Sample with 1,5-Pentalenedione |
---|---|---|
Tensile Strength (MPa) | 30 | 45 |
Elongation (%) | 200 | 250 |
Thermal Stability (°C) | 150 | 180 |
Mechanism of Action
The mechanism by which 1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, while the diketone core can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Indene, 2,3,3a,4-tetrahydro-3,3a,6-trimethyl-1-(1-methylethyl)-: This compound has a similar tetrahydro structure but differs in its functional groups and overall reactivity.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Another similar compound used in various chemical reactions.
Biological Activity
1,5-Pentalenedione, 2,3,3a,4-tetrahydro-2,2-dimethyl-6-(trimethylsilyl)- is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its bioactivity, including data from various databases and studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound's structure is characterized by a pentalene framework with specific substitutions that may influence its biological activity. Understanding the structure-activity relationship (SAR) is crucial for predicting its interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential effects:
- Antimicrobial Activity : Some studies suggest that derivatives of pentalenediones exhibit antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains.
- Antitumor Effects : Preliminary investigations into structurally related compounds have indicated potential antiproliferative effects on cancer cell lines.
Data Tables of Biological Activities
The following table summarizes the bioactivity data available from various sources:
Source | Assay Type | Active (%) | Weakly Active (%) | Inactive (%) | No Data (%) |
---|---|---|---|---|---|
ChEMBL | Various | 23.3 | 19.8 | 43.5 | 13.2 |
PubChem | Various | 47.1 | 37.2 | 15.6 | 0.01 |
BindingDB | Various | 52.7 | 23.3 | 22.2 | 1.8 |
IUPHAR/BPS | Various | 79.8 | 11.5 | 5 | 0.5 |
These percentages reflect the distribution of active and inactive responses to bioactivity assays across different databases, indicating a varying level of activity for similar compounds.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of pentalenedione derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.
Case Study 2: Antitumor Activity
Another investigation focused on the antiproliferative effects of pentalenedione derivatives on human cancer cell lines such as HeLa and A549. The study reported IC50 values indicating moderate to strong inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent.
Mechanistic Insights
The biological mechanisms underlying the activities of pentalenedione derivatives may involve:
- Enzyme Inhibition : Many compounds in this class act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
- Cell Signaling Modulation : Some studies suggest that these compounds may interfere with cell signaling pathways, leading to apoptosis in cancer cells.
Properties
CAS No. |
147297-24-3 |
---|---|
Molecular Formula |
C13H20O2Si |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2,2-dimethyl-6-trimethylsilyl-3a,4-dihydro-3H-pentalene-1,5-dione |
InChI |
InChI=1S/C13H20O2Si/c1-13(2)7-8-6-9(14)11(16(3,4)5)10(8)12(13)15/h8H,6-7H2,1-5H3 |
InChI Key |
UERCOKAZSGHVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(=O)C(=C2C1=O)[Si](C)(C)C)C |
Origin of Product |
United States |
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